N-Hydroxy-N''-(2-methylphenyl)guanidine
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Overview
Description
N-Hydroxy-N’'-(2-methylphenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their strong basic properties and are often used in various chemical reactions and industrial applications. This compound, in particular, has a unique structure that includes a hydroxy group and a 2-methylphenyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’'-(2-methylphenyl)guanidine can be achieved through several methods. One common method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods: Industrial production of N-Hydroxy-N’'-(2-methylphenyl)guanidine typically involves the use of scalable and efficient catalytic processes. These processes often utilize transition metal catalysts and are designed to be compatible with a wide range of solvents and substrates . The use of copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines is also a notable method for industrial production .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N’'-(2-methylphenyl)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include cyanamides, arylboronic acids, and amines. The reactions are often carried out in the presence of catalysts such as scandium (III) triflate, lanthanide amides, and ytterbium triflate .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the guanylation of amines with cyanamide typically results in the formation of trisubstituted guanidines .
Scientific Research Applications
N-Hydroxy-N’'-(2-methylphenyl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, it has been studied for its potential use in enzyme inhibition and as a building block for the synthesis of biologically active compounds . In industry, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-Hydroxy-N’'-(2-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
N-Hydroxy-N’‘-(2-methylphenyl)guanidine can be compared with other similar compounds such as N,N’-bis(2-methylphenyl)guanidine and 1,2-bis(2-methylphenyl)guanidine . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of the hydroxy group in N-Hydroxy-N’'-(2-methylphenyl)guanidine makes it unique and influences its reactivity and applications .
List of Similar Compounds:- N,N’-bis(2-methylphenyl)guanidine
- 1,2-bis(2-methylphenyl)guanidine
- N,N’-Di-o-tolylguanidine
Properties
CAS No. |
910557-63-0 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-hydroxy-2-(2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(9)11-12/h2-5,12H,1H3,(H3,9,10,11) |
InChI Key |
XBXHMZHEYCCHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)NO |
Origin of Product |
United States |
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